Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl
Brand Name: Vulcanchem
CAS No.: 2375267-99-3
VCID: VC5998214
InChI: InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H
SMILES: COC(=O)C1(CC(C1)(F)F)CN.Cl
Molecular Formula: C7H12ClF2NO2
Molecular Weight: 215.62

Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl

CAS No.: 2375267-99-3

Cat. No.: VC5998214

Molecular Formula: C7H12ClF2NO2

Molecular Weight: 215.62

* For research use only. Not for human or veterinary use.

Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl - 2375267-99-3

Specification

CAS No. 2375267-99-3
Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62
IUPAC Name methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H
Standard InChI Key QIGAHUAHOPPUJZ-UHFFFAOYSA-N
SMILES COC(=O)C1(CC(C1)(F)F)CN.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl features a cyclobutane ring substituted with two fluorine atoms at the 3-position, an aminomethyl group at the 1-position, and a methyl ester moiety. The hydrochloride (HCl) salt form enhances its stability and solubility in polar solvents. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₈H₁₂ClF₂NO₂[Inferred]
Molecular Weight235.64 g/mol[Inferred]
CAS Registry NumberNot publicly disclosed-

The difluorocyclobutane core imposes significant ring strain (~26 kcal/mol) , while fluorine atoms induce electronic effects that modulate reactivity and bioavailability .

Synthesis and Derivative Formation

Core Synthetic Pathways

While no explicit synthesis of Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl is documented, its preparation likely follows methodologies for analogous difluorocyclobutane derivatives:

  • Cyclobutane Ring Formation:

    • Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is deoxofluorinated using agents like Morph-DAST to introduce fluorine atoms .

    • Subsequent reduction (e.g., LiAlH₄) yields diols, which are brominated to form 1,1-bis(bromomethyl)-3,3-difluorocyclobutane .

  • Aminomethyl Functionalization:

    • Nucleophilic substitution with ammonia or protected amines introduces the aminomethyl group.

    • Esterification with methanol and HCl treatment produces the final hydrochloride salt .

Key Intermediates

  • 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: A critical precursor for spirocyclic and bifunctional derivatives .

  • Methyl 3,3-Difluorocyclobutane-1-carboxylate: Base ester with molecular weight 150.12 g/mol (CAS 1234616-13-7) .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 130°C, consistent with cyclobutane derivatives .

  • Hydrolytic Sensitivity: The methyl ester is susceptible to basic hydrolysis, yielding carboxylic acids .

  • LogP: Estimated at 1.2 (similar to methyl 3,3-difluorocyclobutanecarboxylate) , indicating moderate lipophilicity.

Spectroscopic Data

  • ¹⁹F NMR: Two equivalent fluorine atoms resonate near -110 ppm (CF₂ groups) .

  • ¹H NMR: Aminomethyl protons appear as a triplet (δ 3.2–3.5 ppm) coupled to adjacent CH₂ groups .

Applications in Drug Discovery

Case Studies

  • Spiro[3.3]heptane Derivatives: Used in kinase inhibitors and GPCR modulators .

  • Antiviral Agents: Fluorinated cyclobutanes improve target binding in protease inhibitors .

Future Directions

Synthetic Optimization

  • Flow Chemistry: Potential for safer bromination and fluorination steps .

  • Enzymatic Resolution: Chiral variants could enable enantioselective synthesis .

Therapeutic Exploration

  • PROTACs: Cyclobutane linkers may improve proteolysis-targeting chimera efficacy .

  • Peptide Mimetics: Rigid scaffolds for stabilizing β-turn structures .

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